Niobium(IV) oxide

説明

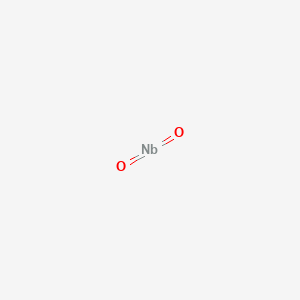

Niobium(IV) oxide (NbO₂) is a transition metal oxide where niobium exhibits a +4 oxidation state. It crystallizes in a rutile-like structure (tetragonal system) and exhibits semiconducting properties with a reported dielectric constant (κ) of 3.9 . NbO₂ is intermediate in stability between the metallic niobium(II) oxide (NbO, +2 oxidation state) and the insulating niobium(V) oxide (Nb₂O₅, +5 oxidation state). Its band gap (~1.8–3.9 eV) positions it for applications in memristors, electrochromic devices, and gas sensors . NbO₂ is synthesized via controlled oxidation of NbO or reduction of Nb₂O₅ under specific temperature and atmospheric conditions .

準備方法

Synthetic Routes and Reaction Conditions: Niobium(IV) oxide can be synthesized through several methods:

Reduction of Niobium Pentoxide: One common method involves reducing niobium pentoxide (Nb₂O₅) with hydrogen gas at temperatures ranging from 800 to 1350°C.

Reaction with Niobium Powder: Another method involves reacting niobium pentoxide with niobium powder at approximately 1100°C.

Industrial Production Methods: In industrial settings, niobium dioxide is often produced as an intermediate in the production of niobium metal. This process involves the hydrogen reduction of niobium pentoxide to form niobium dioxide, which is then reacted with magnesium vapor to produce niobium metal .

化学反応の分析

Types of Reactions: Niobium(IV) oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrogen Gas: Used in the reduction of niobium pentoxide to niobium dioxide.

Magnesium Vapor: Used in the reduction of niobium dioxide to niobium metal.

Major Products Formed:

Niobium Metal: Produced from the reduction of niobium dioxide with magnesium vapor.

Niobium Pentoxide: Formed from the oxidation of niobium dioxide.

科学的研究の応用

Catalytic Applications

Niobium(IV) oxide serves as an effective catalyst in several chemical reactions:

- Reducing Agent : NbO₂ is known for its ability to reduce carbon dioxide to carbon and sulfur dioxide to sulfur, which is significant in industrial processes for producing niobium metal from Nb₂O₅ .

- Catalysis in Organic Reactions : Research indicates that niobium oxides can enhance the catalytic activity in organic synthesis, particularly in oxidation and alkylation reactions .

Energy Storage and Electronics

This compound has also been explored for its potential in energy storage systems:

- Battery Technology : NbO₂ has been investigated as a cathode material for lithium-ion batteries due to its high conductivity and capacity retention. Studies have shown that niobium oxides can improve battery performance by enhancing charge-discharge cycles .

- Electrochromic Devices : The electrochromic properties of niobium oxides allow them to be used in smart windows and displays, where they can change color or opacity in response to an electric current .

Photocatalysis

Recent studies have highlighted the photocatalytic potential of this compound:

- Photocatalytic Properties : NbO₂ has been modified with other metal oxides (such as titanium dioxide) to enhance its photocatalytic efficiency for environmental applications, including the degradation of pollutants under UV light .

- Water Splitting : Research indicates that niobium oxides can play a role in photocatalytic water splitting, contributing to hydrogen production as a clean energy source .

Material Science Applications

The unique structural properties of this compound make it valuable in materials science:

- Nanomaterials : The synthesis of niobium oxide nanoparticles has gained attention for applications in sensors and drug delivery systems due to their high surface area-to-volume ratio and tunable properties .

- Ceramics and Glasses : NbO₂ is used as a precursor for producing high-performance ceramics and glass materials, benefiting from its thermal stability and chemical resistance .

Case Study 1: Niobium Oxide Nanoparticles Synthesis

A study conducted by Aalling-Frederiksen et al. focused on the synthesis of niobium oxide nanoparticles via solvothermal methods. The researchers utilized X-ray total scattering techniques to analyze the formation mechanisms of these nanoparticles, revealing insights into the influence of temperature and pressure on particle size and crystallinity. This work underscores the importance of controlled synthesis methods for tailoring nanomaterial properties for specific applications .

Case Study 2: Niobium Dioxide in Lithium-Ion Batteries

Research published on the use of niobium dioxide as a cathode material demonstrated significant improvements in battery performance metrics compared to traditional materials. The study highlighted the compound's ability to maintain structural integrity during cycling, leading to enhanced energy density and longevity of lithium-ion batteries .

作用機序

The mechanism by which niobium dioxide exerts its effects is primarily through its ability to undergo redox reactions. It can transition between different oxidation states, allowing it to act as both a reducing and oxidizing agent. This property is utilized in various catalytic processes and in the production of niobium metal .

類似化合物との比較

Comparison with Similar Niobium Oxides

Niobium(II) Oxide (NbO)

- Oxidation State : +2.

- Electrical Conductivity : Metallic conductor due to delocalized electrons.

- Structure : Cubic rock-salt structure.

- Applications : Used as a conductive layer in capacitors and superconducting materials .

- Stability : Less thermodynamically stable than NbO₂ and Nb₂O₅, prone to oxidation in air .

Niobium(V) Oxide (Nb₂O₅)

- Oxidation State : +5.

- Electrical Conductivity : Insulating (band gap ~3.2–4.0 eV).

- Structure: Multiple polymorphs (e.g., monoclinic H-Nb₂O₅, orthorhombic T-Nb₂O₅) .

- Applications : Dielectric material in capacitors, catalyst support, and corrosion-resistant coatings .

- Stability : Most stable niobium oxide; forms preferentially at high temperatures (Gibbs free energy favors Nb₂O₅ at 650°C) .

Comparative Table: Niobium Oxides

| Property | NbO | NbO₂ | Nb₂O₅ |

|---|---|---|---|

| Oxidation State | +2 | +4 | +5 |

| Electrical Behavior | Metallic | Semiconductor | Insulator |

| Band Gap (eV) | N/A | 1.8–3.9 | 3.2–4.0 |

| Crystal Structure | Cubic | Tetragonal (rutile) | Polymorphic |

| Thermal Stability | Low | Moderate | High |

| Key Applications | Conductors | Memristors, Sensors | Capacitors, Coatings |

Comparison with Other Transition Metal Oxides

Titanium(IV) Oxide (TiO₂)

- Structure : Rutile (similar to NbO₂) or anatase.

- Electrical Properties : Wider band gap (~3.0–3.2 eV for rutile), insulating unless doped.

- Applications : Photocatalysis, pigments.

- Key Difference : TiO₂ is more oxidizable than NbO₂, leading to lower recovery in alloy steels .

Tantalum(V) Oxide (Ta₂O₅)

- Structure : Amorphous or orthorhombic.

- Electrical Properties : High dielectric constant (κ ~25), insulating.

- Applications : High-κ dielectrics in microelectronics.

- Key Difference : Ta₂O₅ has superior dielectric performance compared to Nb₂O₅ but higher cost .

Vanadium(IV) Oxide (VO₂)

- Electrical Properties : Semiconductor-to-metal transition at 68°C.

- Applications : Smart windows, thermochromic devices.

- Key Difference : VO₂’s phase transition is absent in NbO₂, limiting its use in temperature-responsive applications .

Comparative Table: Transition Metal Oxides

| Property | NbO₂ | TiO₂ | Ta₂O₅ | VO₂ |

|---|---|---|---|---|

| Oxidation State | +4 | +4 | +5 | +4 |

| Band Gap (eV) | 1.8–3.9 | 3.0–3.2 | 4.5–4.8 | 0.7 (metallic phase) |

| Dielectric Constant | 3.9 | 30–110 (anatase) | ~25 | N/A |

| Key Applications | Sensors, Memristors | Photocatalysts | Capacitors | Thermochromic devices |

生物活性

Niobium(IV) oxide, primarily existing as niobium dioxide (NbO₂), has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of niobium oxides, summarizing key research findings, case studies, and experimental data.

Overview of Niobium Oxides

Niobium oxides, particularly NbO₂ and Nb₂O₅, are known for their unique properties that make them suitable for various applications in materials science and biomedicine. Their structure allows for interactions at the molecular level, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of niobium oxide nanoparticles (Nb₂O₅ NPs). For instance, a study reported that Nb₂O₅ NPs significantly reduced biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa at a concentration of 400 µg/ml. The effectiveness was evaluated using the MTT assay, which indicated a notable reduction in bacterial viability .

Table 1: Antimicrobial Activity of Nb₂O₅ NPs

| Microorganism | Concentration (µg/ml) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 400 | Significant |

| Pseudomonas aeruginosa | 400 | Significant |

| Escherichia coli | 400 | Moderate |

Anticancer Activity

The anticancer potential of niobium oxides has also been explored. In vitro studies assessed the effects of Nb₂O₅ NPs on various cancer cell lines, including L20B (a mouse fibroblast cell line) and MCF7 (a human breast cancer cell line). The results showed a growth inhibition of 60% for L20B cells and 33.9% for MCF7 cells at a concentration of 50 µg/ml . This suggests that niobium oxides may serve as effective agents in cancer therapy.

Table 2: Anticancer Activity of Nb₂O₅ NPs

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| L20B | 50 | 60 |

| MCF7 | 50 | 33.9 |

The mechanisms underlying the biological activities of niobium oxides involve several pathways:

- Reactive Oxygen Species (ROS) Generation : NbO₂ can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Interaction with Cellular Components : Niobium ions may form complexes with cellular macromolecules, disrupting normal cellular functions.

- Biofilm Disruption : The ability of Nb₂O₅ NPs to disrupt biofilms enhances their effectiveness against bacterial infections .

Case Studies

- Anti-HBV Activity : A study focused on a polyoxometalate containing niobium demonstrated its ability to inhibit hepatitis B virus (HBV) replication and antigen secretion in HepG2.2.15 cells. This compound showed promise as a candidate for further clinical investigation due to its dose-dependent efficacy against HBV .

- Electrocatalytic Properties : Research on niobium oxide nanorods has highlighted their electrocatalytic activity, particularly in oxygen reduction reactions (ORR). This property may contribute to their biological activity by enhancing cellular respiration processes .

Q & A

Q. Basic: What are the key considerations for synthesizing high-purity Niobium(IV) oxide (NbO₂) for electrochemical studies?

To synthesize high-purity NbO₂, ensure the starting materials (e.g., Nb(V) precursors) are rigorously purified to minimize oxygen contamination. Electrochemical reduction in molten salts (e.g., NaCl-KCl) at controlled potentials (-0.470 V vs Ni²⁺) can yield metallic Nb or NbO₂, depending on the O/Nb molar ratio in the electrolyte . For O/Nb ratios <0.2, pure Nb is obtained, while ratios >0.4 lead to NbO₂ or Nb₄O₅ formation. Use energy-dispersive X-ray spectroscopy (EDAX) and XRD to verify phase purity .

Q. Advanced: How do oxo-halogeno complexes influence the electrochemical reduction mechanism of Nb(V) to Nb(IV) in molten salts?

The introduction of oxide ions (O²⁻) alters the reduction pathway by forming oxo-halogeno complexes (e.g., NbOFₓ³⁻), which compete with fluoro complexes (NbF₇²⁻). Cyclic voltammetry shows that oxo complexes reduce at potentials closer to Nb(IV) fluoro complexes (-1.31 V), disrupting Nb metal deposition and promoting suboxide formation (NbO, Nb₄O₅). To mitigate this, maintain O/Nb ratios <1 and use high-purity electrolytes to suppress oxo-complex formation .

Q. Basic: What characterization techniques are critical for analyzing NbO₂’s structural and compositional stability under high-temperature conditions?

- XRD : Identifies phase transitions (e.g., NbO₂ → Nb₂O₅) at elevated temperatures.

- Thermogravimetric Analysis (TGA) : Monitors mass changes during decomposition.

- X-ray Fluorescence (XRF) : Quantifies oxygen content (e.g., detecting deviations from stoichiometric NbO₂).

Safety data indicate NbO₂ is thermally stable under standard conditions but decomposes at extreme temperatures, releasing hazardous byproducts .

Q. Advanced: How can contradictions in electrochemical deposition data (e.g., oxygen-free Nb vs. suboxide formation) be resolved?

Discrepancies arise from variations in O/Nb ratios and electrolyte purity. For instance, Christensen et al. reported oxygen-free Nb deposition, while Grinevich et al. observed suboxides at O/Nb >0.4. To reconcile:

Control O/Nb ratios ≤0.2 using purified melts.

Employ in-situ EDAX to monitor real-time oxide formation.

Optimize anode materials (e.g., metallic Nb) to suppress Nb(V) species .

Q. Basic: What role does NbO₂ play in modifying the network structure of niobium-containing glasses?

In silicate glasses, NbO₂ acts as a network intermediate, increasing polymerization and enhancing mechanical properties (e.g., hardness, refractive index). Replacements of PbO with NbO₂ in lead-free glasses improve chemical durability without compromising optical transparency. Structural analysis via Raman spectroscopy reveals NbO₂’s coordination with SiO₄ tetrahedra .

Q. Advanced: What experimental design strategies optimize NbO₂ thin-film fabrication for photocatalytic applications?

Use statistical experimental design (e.g., factorial analysis) to identify critical factors:

- Sputtering Parameters : Gas pressure, power, and substrate temperature influence crystallinity.

- Doping : Yttrium or Nb₂O₅ modifications (1 wt.%) enhance TiO₂’s photocatalytic activity by 1.3–2× via acid-base interactions.

- Hydrothermal Synthesis : Mild conditions preserve crystallite size (~25 nm) while incorporating modifiers .

Q. Basic: How does NbO₂’s oxygen affinity impact its reactivity in reducing environments?

NbO₂ exhibits high oxygen affinity, reducing Nb₂O₅ to suboxides (NbO, Nb₄O₅) in molten salts. This property complicates oxygen-free Nb production but enables applications in oxygen-scavenging coatings. Monitor redox potentials (-0.85 V for Nb(V)/Nb(IV)) to predict reaction pathways .

Q. Advanced: What methodologies address challenges in quantifying trace oxygen content in NbO₂-based materials?

- Elemental Combustion Analysis : Measures oxygen content down to 10 ppm.

- Secondary Ion Mass Spectrometry (SIMS) : Maps oxygen distribution at micro-scale.

- Controlled Atmosphere Gloveboxes : Prevents atmospheric contamination during sample handling .

Q. Basic: What safety protocols are essential for handling NbO₂ in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of decomposition products.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact.

- Storage : Keep in airtight containers to minimize moisture absorption .

Q. Advanced: How do interfacial reactions between NbO₂ and substrates affect its performance in solid-state devices?

Interfacial diffusion (e.g., NbO₂/TiO₂) alters electronic properties. For capacitors, NbO₂’s high dielectric constant (ε ~40) improves capacitance density but requires barrier layers (e.g., Al₂O₃) to prevent ion migration. Use TEM and impedance spectroscopy to characterize interfaces .

特性

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。